4α-ホルボール-12-ミリステート-13-アセテート

概要

説明

Synthesis Analysis

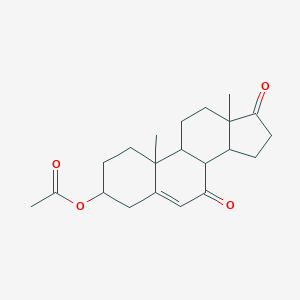

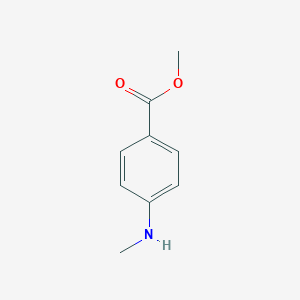

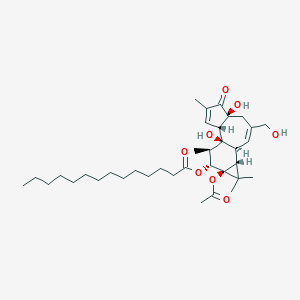

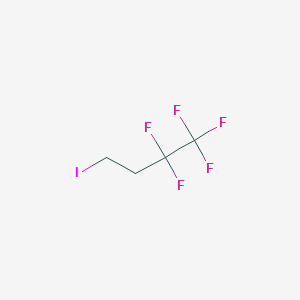

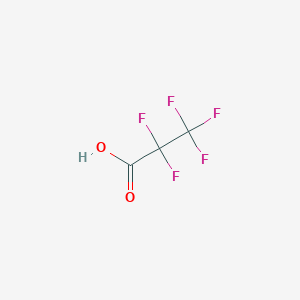

PMA is derived from phorbol, a natural diterpene, through esterification with myristic acid and acetic acid. The synthesis involves the selective functionalization of the phorbol core, followed by esterification reactions that introduce the myristate and acetate groups at specific positions on the molecule.

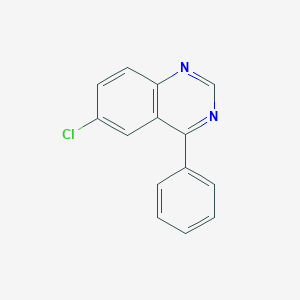

Molecular Structure Analysis

The molecular structure of PMA is characterized by the phorbol skeleton, which is a tetracyclic diterpene. The myristate (a 14-carbon fatty acid) and acetate groups are esterified at the 12th and 13th positions, respectively. This structure is crucial for its biological activity, as it facilitates the interaction of PMA with PKC and other cellular targets.

Chemical Reactions and Properties

PMA is hydrophobic due to its long myristate chain, which affects its solubility and interaction with cell membranes. It is stable under standard laboratory conditions but can undergo hydrolysis in the presence of strong bases or acids, leading to the formation of phorbol and the corresponding acids (myristic acid and acetic acid).

Physical Properties Analysis

PMA is a viscous, oil-like substance at room temperature. Its solubility in water is very low, but it is highly soluble in organic solvents such as ethanol, DMSO, and chloroform. The compound has a high boiling point and a relatively high molecular weight due to the presence of the phorbol core and the long myristate chain.

Chemical Properties Analysis

PMA's chemical properties, including its reactivity and biological activity, are significantly influenced by its molecular structure. The ester groups make it a reactive compound capable of undergoing hydrolysis, while the hydrophobic myristate chain facilitates its interaction with lipid membranes. The specific configuration of the ester groups is essential for its activity as a PKC activator.

For detailed references on the synthesis, molecular structure, and properties of 4alpha-Phorbol 12-myristate 13-acetate, the following sources provide comprehensive insights:

- (J. White et al., 1984) discusses the effects of PMA on protein phosphorylation and enzyme release in neutrophils.

- (M. Lowe et al., 1978) explores the differential effects of PMA on cultured chondroblasts and fibroblasts.

- (M. Rabin et al., 1986) examines the altered gene expression in mouse cells treated with PMA.

- (A. Dlugosz et al., 1983) studies the effects of PMA on the differentiation program of embryonic chick skeletal myoblasts.

科学的研究の応用

免疫学

4α-TPA: は、プレ活性化B細胞の制御性B細胞への分化を促進することが示されており、これは自己免疫疾患や過剰炎症性疾患に重要となる可能性があります . この化合物は、IL-21誘導分化の強力なエンハンサーとして作用し、制御性B細胞をex-vivoで製造するための安全な代替手段としての可能性を示唆しています .

神経科学

神経科学では、4α-TPAは、神経細胞シグナル伝達経路を理解するために不可欠な、プロテインキナーゼC(PKC)のホルボールエステル活性化に対する陰性対照として使用されます . また、神経細胞の成長と生存に不可欠な神経成長因子の誘導に関与していることが示されています .

皮膚科学

4α-TPA: は、皮膚科学の研究、特にPKC活性化を含む研究において陰性対照として役立ちます。 PKCは、さまざまな皮膚疾患に役割を果たしており、4α-TPAは、関与するシグナル伝達経路の解明に役立ちます .

薬理学

薬理学的研究では、4α-TPAは、TRPV4チャネルの活性化を理解し、構造活性相関研究のためのツールとして使用されます . これらのイオンチャネルに対する化合物の分子相互作用と効果に関する洞察を提供します。

生化学

4α-TPA: は、生化学研究において、PKCアイソフォームの活性化とその役割、アポトーシスや細胞増殖などの細胞過程の研究に使用されています . これらの基本的な細胞機能の基盤となる生化学的経路を解明するのに役立ちます。

毒性学

毒性学的評価では、4α-TPAは、ホルボールエステルの非腫瘍促進活性を評価するために使用される基準化合物です . 関連する化合物の毒性プロファイルを理解するのに役立ちます。

免疫学 - マクロファージ分化

4α-TPA: は、免疫学的調査において、THP-1単球をマクロファージに分化させるために広く使用されており、免疫応答を研究するためのモデルを提供します . 免疫システムにおけるマクロファージの活性化と機能を調査する上で不可欠です。

分子生物学

<a data-citationid="1

作用機序

Target of Action

The primary target of 4alpha-Phorbol 12-myristate 13-acetate (4|A-TPA) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

4|A-TPA binds to the C1 domain of PKC , inducing membrane translocation and enzyme activation . This interaction results in the activation of certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms .

Biochemical Pathways

The activation of PKC by 4|A-TPA affects various biochemical pathways. For instance, it has been shown to enhance IL-21-induced differentiation of pre-activated B cells into GrB+ regulatory B cells . It also regulates various processes such as gene transcription, cellular growth and differentiation, apoptosis, the immune response, and receptor desensitization .

Pharmacokinetics

It’s known that the compound is soluble in dmso, ethanol, and methanol , which could influence its bioavailability.

Result of Action

The activation of PKC by 4|A-TPA leads to various molecular and cellular effects. For example, it has been shown to enhance the differentiation of pre-activated B cells into GrB+ regulatory B cells . These cells are characterized by the secretion of enzymatically active granzyme B and play a role in immune regulation .

Action Environment

The action, efficacy, and stability of 4|A-TPA can be influenced by various environmental factors. It’s worth noting that the compound has undergone clinical testing in patients with certain hematological diseases, suggesting its potential for therapeutic use .

Safety and Hazards

将来の方向性

Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .

生化学分析

Biochemical Properties

4|A-TPA is known to interact with certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms . Unlike PMA, 4|A-TPA does not activate these PKC isoforms . The nature of these interactions is primarily inhibitory, as 4|A-TPA is used to suppress the activation of PKC .

Cellular Effects

The effects of 4|A-TPA on cells are primarily observed in the context of its role as a negative control for PMA signaling through PKC . For instance, in osteoblasts, treatment with PMA, which activates PKC, suppresses the expression of the Nephronectin gene. This suppression can be inhibited by the PKC signal inhibitor Gö6983 and by transfection with small interfering RNA (siRNA) of PKCα, c-Jun, and c-Fos .

Molecular Mechanism

The molecular mechanism of 4|A-TPA primarily involves its interaction with PKC isoforms . As a structural analog of PMA, 4|A-TPA binds to the same sites on PKC as PMA but does not activate the enzyme . This results in the inhibition of PKC activation and downstream signaling .

Temporal Effects in Laboratory Settings

The effects of 4|A-TPA over time in laboratory settings are primarily observed in the context of its role as a negative control for PMA signaling through PKC . For instance, in osteoblasts, the suppression of Nephronectin gene expression by PMA was noted to be time- and dose-dependent .

Metabolic Pathways

Given its structural similarity to PMA, it may be involved in similar pathways, particularly those involving PKC .

特性

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-LQLWEASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63597-44-4 | |

| Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12-myristate-13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)